molecular formula C20H28ClNO3 B13739113 Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride CAS No. 101756-55-2

Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride

Cat. No.: B13739113
CAS No.: 101756-55-2
M. Wt: 365.9 g/mol
InChI Key: QYUMWZNOKQMUPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves several steps. One common method is the esterification of mandelic acid with the appropriate alcohol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to promote the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially affecting membrane permeability and function .

Comparison with Similar Compounds

Similar Compounds

    Mandelic acid: An aromatic alpha hydroxy acid with similar structural features.

    Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid moiety.

    Vanillylmandelic acid: A derivative of mandelic acid with additional functional groups.

Uniqueness

Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride is unique due to its specific structural features, including the presence of a cyclobutyl group and a tetrahydropyridylmethyl ester moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

101756-55-2

Molecular Formula

C20H28ClNO3

Molecular Weight

365.9 g/mol

IUPAC Name

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-3-yl)methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C20H27NO3.ClH/c1-15-11-12-21(2)13-16(15)14-24-19(22)20(23,18-9-6-10-18)17-7-4-3-5-8-17;/h3-5,7-8,11,16,18,23H,6,9-10,12-14H2,1-2H3;1H

InChI Key

QYUMWZNOKQMUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC[NH+](CC1COC(=O)C(C2CCC2)(C3=CC=CC=C3)O)C.[Cl-]

Origin of Product

United States

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